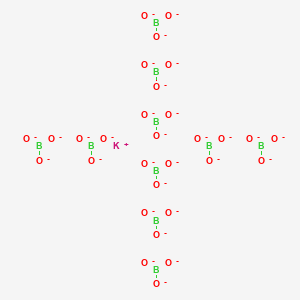
Potassium;decaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium decaborate can be synthesized through mechanochemical methods. One approach involves the reaction of derivatives of the [B10H10]2− anion with nucleophilic reagents such as potassium cyanide, potassium hydroxide, sodium acetate, potassium hydrosulfide, potassium thiocyanate, sodium thiosulfate, and potassium fluoride under mechanochemical conditions . This method allows for the formation of closo-decaborates with various functional groups.
Industrial Production Methods
Industrial production of potassium decaborate involves high-temperature polyreaction between potassium boron salts. This method ensures the production of potassium decaborate with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium decaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the polyborate anion, which can interact with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of potassium decaborate include Grignard reagents, which facilitate nucleophilic addition reactions. Other reagents include potassium cyanide, potassium hydroxide, and potassium fluoride .
Major Products Formed
The major products formed from the reactions of potassium decaborate depend on the specific reagents and conditions used. For example, the reaction with Grignard reagents can produce mono-substituted closo-decaborate derivatives .
Scientific Research Applications
Potassium decaborate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various boron-containing compounds.
Biology: Its derivatives are explored for their potential use in neutron capture therapy for cancer treatment.
Industry: Potassium decaborate is used in the production of fertilizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium decaborate involves its interaction with molecular targets through its polyborate anion. The anion’s structure allows it to form hydrogen bonds and other interactions with various molecules, facilitating its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
Decaborane (B10H14): A boron hydride cluster used as a precursor to other boron compounds.
Closo-dodecaborate ([B12H12]2−): Another polyhedral borane anion with similar structural properties.
Carba-closo-dodecaborate ([CB11H12]−): A derivative of decaborane with unique chemical properties.
Uniqueness
Potassium decaborate is unique due to its helical chain-like structure and the ability to form various functional derivatives. Its stability and reactivity make it a versatile compound for multiple applications in science and industry .
Properties
Molecular Formula |
B10KO30-29 |
|---|---|
Molecular Weight |
627.2 g/mol |
IUPAC Name |
potassium;decaborate |
InChI |
InChI=1S/10BO3.K/c10*2-1(3)4;/q10*-3;+1 |
InChI Key |
PBBSFJUNUUPTCO-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















